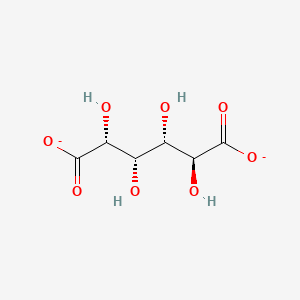

Glucarate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8O8-2 |

|---|---|

Molecular Weight |

208.12 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2-,3-,4+/m0/s1 |

InChI Key |

DSLZVSRJTYRBFB-LLEIAEIESA-L |

SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |

Isomeric SMILES |

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of D-glucaro-1,4-lactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glucaro-1,4-lactone (B610645), the biologically active metabolite of D-glucaric acid and its salts, such as Calcium D-glucarate, is a potent inhibitor of the enzyme β-glucuronidase. This inhibitory action forms the cornerstone of its therapeutic potential, primarily by enhancing the process of glucuronidation, a critical Phase II detoxification pathway. By preventing the deconjugation of glucuronidated toxins, carcinogens, and hormones, D-glucaro-1,4-lactone promotes their excretion from the body. This guide provides a comprehensive overview of the mechanism of action of D-glucaro-1,4-lactone, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction: The Glucuronidation Pathway and the Role of β-glucuronidase

The human body is constantly exposed to a variety of endogenous and exogenous compounds, including therapeutic drugs, environmental toxins, and steroid hormones. The liver plays a central role in detoxifying these substances through a series of enzymatic reactions categorized into Phase I and Phase II metabolism. Glucuronidation, a key Phase II conjugation reaction, involves the attachment of glucuronic acid to various substrates, rendering them more water-soluble and readily excretable via urine or bile.[1] This process is catalyzed by UDP-glucuronosyltransferases (UGTs).

However, the enzyme β-glucuronidase, present in various tissues and produced by gut microflora, can reverse this detoxification process by hydrolyzing the glucuronide conjugates, releasing the original, often harmful, substances back into circulation.[2] Elevated β-glucuronidase activity has been associated with an increased risk of various cancers, particularly hormone-dependent ones like breast and prostate cancer.[3]

The Central Mechanism of Action: Inhibition of β-glucuronidase

D-glucaro-1,4-lactone is a potent, naturally occurring inhibitor of β-glucuronidase.[4] Its precursor, D-glucaric acid, is found in various fruits and vegetables, and is also produced in small amounts by mammals.[3] Commercially, it is often available as Calcium D-glucarate, which is converted to D-glucaric acid in the stomach's acidic environment. D-glucaric acid is then metabolized to the active inhibitor, D-glucaro-1,4-lactone.

By inhibiting β-glucuronidase, D-glucaro-1,4-lactone prevents the deconjugation of glucuronidated compounds in the enterohepatic circulation and other tissues. This leads to a net increase in the excretion of toxins, carcinogens, and steroid hormones, thereby reducing their systemic exposure and potential for harm.

Quantitative Data on β-glucuronidase Inhibition and Chemoprevention

In Vitro Inhibition of β-glucuronidase

The inhibitory potency of D-glucaro-1,4-lactone against β-glucuronidase has been quantified in various studies, with IC50 values reported in the micromolar range.

| Inhibitor | Enzyme Source | IC50 Value (µM) | Reference |

| D-glucaro-1,4-lactone | Not Specified | 3.6 | |

| D-glucaro-1,4-lactone | Not Specified | ~40 | |

| D-glucaric acid-1,4-lactone | Not Specified | 21 and 17 | [5] |

Note: D-saccharic acid 1,4-lactone is another name for D-glucaro-1,4-lactone.

In Vivo Chemopreventive Efficacy

Animal studies have demonstrated the significant chemopreventive effects of D-glucarates in various cancer models.

| Cancer Model | Animal Model | Treatment | Key Findings | Reference |

| Hepatocellular Carcinoma | Diethylnitrosamine (DEN)-induced in rats | D-glucaro-1,4-lactone (50 mg/kg, oral) | - Increased 20-week survival rate from 45% to 70% - Significantly lowered serum α-fetoprotein (AFP) levels (14.28 ± 2.89 ng/mL vs. 18.56 ± 4.65 ng/mL, p = 0.012) | [6] |

| Intestinal Carcinogenesis | Azoxymethane-induced in rats | Calcium D-glucarate (128 mmol/kg diet) | - Reduced intestinal adenocarcinoma incidence from 55% to 11.8% when given during initiation and promotion phases | [7] |

| Colon Carcinogenesis | Azoxymethane-induced in rats | Potassium hydrogen D-glucarate (140 mmol/kg diet) | - Reduced tumor incidence and multiplicity by ~60% in the post-initiation phase | [2] |

| Mammary Carcinogenesis | DMBA-induced in rats | Calcium D-glucarate (128 mmol/kg diet) | - Inhibited tumor incidence by 50% and tumor multiplicity by 50% | [8] |

| Mammary Carcinogenesis | DMBA-induced in rats | Calcium D-glucarate (32 mmol/kg diet) + N-(4-hydroxyphenyl)retinamide (0.75 mmol/kg) | - Synergistically inhibited tumor incidence and multiplicity by 50% | [4] |

Experimental Protocols

In Vitro β-glucuronidase Inhibition Assay

This protocol is a generalized procedure based on the principles of colorimetric enzyme activity assays.

Materials:

-

Purified β-glucuronidase (from E. coli or bovine liver)

-

p-nitrophenyl-β-D-glucuronide (pNPG) as substrate

-

Acetate buffer (0.1 M, pH 4.5)

-

D-glucaro-1,4-lactone

-

Sodium hydroxide (B78521) (NaOH, e.g., 0.2 M) as a stop solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of D-glucaro-1,4-lactone in a suitable solvent and create a series of dilutions.

-

In a 96-well plate, add 50 µL of acetate buffer to each well.

-

Add 10 µL of the different concentrations of D-glucaro-1,4-lactone solution to the test wells. Add 10 µL of solvent to the control wells.

-

Add 20 µL of β-glucuronidase solution to all wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution to all wells.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of NaOH solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of D-glucaro-1,4-lactone and determine the IC50 value.

Diethylnitrosamine (DEN)-Induced Hepatocarcinogenesis in Rats

This protocol outlines a common method for inducing liver cancer in rats to study chemopreventive agents.

Animals: Male Sprague-Dawley or Wistar rats (6-8 weeks old).

Materials:

-

Diethylnitrosamine (DEN)

-

D-glucaro-1,4-lactone

-

Vehicle for administration (e.g., corn oil, water)

-

Standard laboratory chow

Procedure:

-

Acclimatization: House the rats in a controlled environment for at least one week before the experiment.

-

Grouping: Randomly assign rats to different groups (e.g., vehicle control, DEN control, DEN + D-glucaro-1,4-lactone).

-

Initiation: Induce hepatocarcinogenesis with a single intraperitoneal injection of DEN (e.g., 200 mg/kg body weight) dissolved in saline.

-

Treatment: Two weeks after DEN injection, begin daily oral administration of D-glucaro-1,4-lactone (at the desired dose) or the vehicle for the duration of the study.

-

Monitoring: Monitor the animals' body weight, food and water consumption, and overall health status weekly.

-

Termination: At the end of the experimental period (e.g., 20 weeks), euthanize the animals.

-

Analysis:

-

Collect blood samples for the analysis of liver function markers (ALT, AST) and cancer biomarkers (AFP).

-

Excise the liver, weigh it, and count the number and measure the size of visible tumor nodules on the surface.

-

Fix liver tissue samples in formalin for histopathological examination to confirm the presence and grade of hepatocellular carcinoma.

-

Other Potential Mechanisms and Signaling Pathways

While β-glucuronidase inhibition is the primary mechanism of action, emerging evidence suggests that D-glucaro-1,4-lactone may exert its beneficial effects through other pathways as well.

-

Antioxidant Activity: D-glucaro-1,4-lactone has been shown to protect against oxidative and nitrative damage to plasma proteins in vitro.[9] This antioxidant effect may contribute to its cancer-preventive properties by mitigating cellular damage caused by reactive oxygen species.

-

Modulation of Apoptosis: There is evidence to suggest that D-glucaro-1,4-lactone can influence apoptosis. In a study on diabetic rats, it was found to prevent hyperglycemia-induced hepatic apoptosis by inhibiting both the extrinsic and intrinsic pathways. This suggests a potential role in regulating the expression of apoptosis-related proteins.

Further research is needed to fully elucidate the direct impact of D-glucaro-1,4-lactone on specific signaling pathways, such as NF-κB, which is a key regulator of inflammation and cell survival.

Conclusion and Future Directions

D-glucaro-1,4-lactone's primary mechanism of action, the inhibition of β-glucuronidase, is a well-supported and compelling rationale for its use in promoting detoxification and potentially preventing certain types of cancer. The quantitative in vitro and in vivo data provide strong evidence for its efficacy. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate its therapeutic potential.

Future research should focus on several key areas:

-

Clinical Trials: While preclinical data is promising, more robust human clinical trials are needed to establish the efficacy and optimal dosage of D-glucarate supplementation for cancer prevention and other health benefits.

-

Signaling Pathways: In-depth studies are required to elucidate the direct effects of D-glucaro-1,4-lactone on intracellular signaling pathways, which could reveal novel mechanisms of action.

-

Microbiome Interactions: Given that a significant source of β-glucuronidase is the gut microbiome, investigating how D-glucaro-1,4-lactone interacts with and modulates the gut microbiota could provide valuable insights into its overall physiological effects.

References

- 1. Tumor persistence and regression in skin carcinogenesis. An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of azoxymethane-induced rat colon carcinogenesis by potassium hydrogen D-glucarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Putative metabolites derived from dietary combinations of calcium glucarate and N-(4-hydroxyphenyl)retinamide act synergistically to inhibit the induction of rat mammary tumors by 7,12-dimethylbenz[a]anthracene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabonomics of d-glucaro-1,4-lactone in preventing diethylnitrosamine-induced liver cancer in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the experimental chemopreventative agent, this compound, on intestinal carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Putative metabolites derived from dietary combinations of calcium this compound and N-(4-hydroxyphenyl)retinamide act synergistically to inhibit the induction of rat mammary tumors by 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protective effects of D-glucaro 1,4-lactone against oxidative/nitrative modifications of plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to D-Glucaric Acid in Fruits and Vegetables: From Natural Sources to Analytical Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-glucaric acid, a naturally occurring compound found in various fruits and vegetables with significant potential in drug development and human health. The document details its concentration in common dietary sources, comprehensive experimental protocols for its quantification, and the key signaling pathways through which it exerts its biological effects.

Introduction to D-Glucaric Acid

D-glucaric acid is a six-carbon dicarboxylic acid that is an end-product of the D-glucuronic acid pathway in mammals. It is also naturally present in a variety of plant-based foods. The primary biological significance of D-glucaric acid stems from its role as a precursor to D-glucaro-1,4-lactone, a potent inhibitor of the enzyme β-glucuronidase. This inhibition is crucial for the body's detoxification processes, as it prevents the deconjugation of glucuronidated toxins and hormones, thereby facilitating their excretion. This mechanism underlies much of the scientific interest in D-glucaric acid for applications in oncology and liver health.

Quantitative Analysis of D-Glucaric Acid in Fruits and Vegetables

The concentration of D-glucaric acid varies significantly among different plant species and even between cultivars of the same species. Cruciferous vegetables, citrus fruits, and apples are consistently reported as rich sources. The following tables summarize the quantitative data available in the scientific literature.

Table 1: D-Glucaric Acid Content in Various Fruits

| Fruit | D-Glucaric Acid Content (g/kg fresh weight) | Reference |

| Apples | ~3.5 | [1] |

| Oranges | Not specified, but noted as a high source | |

| Grapefruit | Not specified, but noted as a high source | |

| Grapes | ~0.1 | [1] |

| Cherries, Sweet | Detected |

Table 2: D-Glucaric Acid Content in Various Vegetables

| Vegetable | D-Glucaric Acid Content (g/kg fresh weight) | Reference |

| Broccoli | ~3.5 | [1] |

| Brussels Sprouts | ~3.0 | [1] |

| Cauliflower | ~1.5 | [1] |

| Mung Bean Sprouts | ~1.5 | [1] |

| Lettuce | ~0.1 | [1] |

| Mung Bean Seeds | Traces | [1] |

Experimental Protocols for Quantification

Accurate quantification of D-glucaric acid in complex matrices like fruits and vegetables requires robust analytical methods. This section provides detailed methodologies for three commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from the work of Perez et al. (2008) for the analysis of D-glucaric acid in grapefruit.[2]

3.1.1 Sample Preparation

-

Homogenize 10 g of the fruit or vegetable sample with 20 mL of distilled water.

-

Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.45 µm membrane filter.

-

The filtrate is now ready for HPLC analysis.

3.1.2 Chromatographic Conditions

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 0.01 M sulfuric acid in water.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at 210 nm.

-

Quantification: Based on a standard curve prepared with a certified D-glucaric acid standard.

Enzymatic Method (β-Glucuronidase Inhibition Assay)

This method, described by Walaszek et al. (1996), is based on the principle that D-glucaro-1,4-lactone, formed from D-glucaric acid, inhibits the activity of β-glucuronidase.[1]

3.2.1 Sample Preparation and Lactonization

-

Homogenize 1 g of the plant material in 10 mL of boiling water.

-

Continue boiling for 30 minutes to extract D-glucaric acid and facilitate its conversion to D-glucaro-1,4-lactone.

-

Cool the extract and centrifuge at 5,000 x g for 10 minutes.

-

The supernatant is used for the enzyme inhibition assay.

3.2.2 Assay Protocol

-

Prepare a reaction mixture containing 0.1 M acetate (B1210297) buffer (pH 4.5), 1 mM p-nitrophenyl-β-D-glucuronide (substrate), and the sample extract.

-

Initiate the reaction by adding a standardized amount of β-glucuronidase from a commercial source (e.g., bovine liver).

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding 0.2 M glycine (B1666218) buffer (pH 10.4).

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

The percentage of inhibition is calculated by comparing the absorbance of the sample reaction to a control reaction without the inhibitor.

-

The concentration of D-glucaric acid is determined from a standard curve of known D-glucaro-1,4-lactone concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a general guideline for the analysis of organic acids in plant matrices and requires a derivatization step to make the non-volatile D-glucaric acid amenable to GC analysis.

3.3.1 Sample Extraction and Derivatization

-

Extract the organic acids from the homogenized plant material using a suitable solvent such as 80% ethanol.

-

Dry the extract completely under a stream of nitrogen.

-

To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate at 30°C for 90 minutes to protect the carbonyl groups.

-

Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes to silylate the hydroxyl and carboxyl groups.

-

The derivatized sample is ready for GC-MS analysis.

3.3.2 GC-MS Conditions

-

GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 70°C, hold for 1 minute, then ramp to 300°C at a rate of 5°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-600.

-

Identification and Quantification: Based on the retention time and mass spectrum of a derivatized D-glucaric acid standard.

Signaling Pathways and Biological Activity

The primary mechanism of action of D-glucaric acid is through its conversion to D-glucaro-1,4-lactone, a potent inhibitor of β-glucuronidase. This inhibition has significant implications for detoxification and has been a focus of cancer research.

Inhibition of β-Glucuronidase and Enhanced Detoxification

Glucuronidation is a major Phase II detoxification pathway where toxins, carcinogens, and steroid hormones are conjugated with glucuronic acid to form water-soluble glucuronides that can be readily excreted. However, β-glucuronidase, present in various tissues and produced by gut microflora, can hydrolyze these conjugates, releasing the harmful substances back into circulation. D-glucaro-1,4-lactone inhibits this enzymatic activity, thereby promoting the elimination of these compounds.

Caption: D-Glucaric acid's role in detoxification.

Experimental Workflow for Assessing D-Glucaric Acid Activity

A typical workflow to investigate the biological effects of D-glucaric acid from a plant source would involve extraction, quantification, and in vitro or in vivo assays.

Caption: A typical experimental workflow.

Conclusion

D-glucaric acid is a promising natural compound with well-documented roles in detoxification pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development. Further research is warranted to explore the full therapeutic potential of D-glucaric acid and to optimize its extraction and delivery for clinical applications.

References

The Biosynthesis of Glucaric Acid in Mammals: A Technical Guide for Researchers

An in-depth exploration of the metabolic pathways, regulatory mechanisms, and experimental methodologies central to the study of endogenous glucaric acid production.

Introduction

D-glucaric acid, a naturally occurring dicarboxylic acid, is an end-product of the glucuronic acid pathway in mammals.[1][2] Its role as a potent inhibitor of β-glucuronidase has garnered significant interest within the scientific and drug development communities.[1][2] By inhibiting this enzyme, glucaric acid and its lactone form, D-glucaro-1,4-lactone, can modulate the enterohepatic circulation of various substances, including drugs and endogenous compounds, and have been investigated for their potential in cancer prevention and detoxification.[1][2] This technical guide provides a comprehensive overview of the core biosynthetic pathway of glucaric acid in mammals, detailed experimental protocols for its study, and a summary of key quantitative data to serve as a resource for researchers, scientists, and drug development professionals.

Core Biosynthetic Pathway

The primary route for glucaric acid synthesis in mammals is the glucuronic acid pathway, an alternative oxidative pathway for glucose metabolism.[3] This pathway does not lead to the production of ATP but is crucial for the generation of UDP-glucuronic acid, a key intermediate for detoxification and the synthesis of glycosaminoglycans.[4]

The biosynthesis of glucaric acid from glucose can be summarized in the following key steps:

-

Glucose to UDP-Glucose: Glucose is first phosphorylated to glucose-6-phosphate, which is then converted to glucose-1-phosphate. Subsequently, UDP-glucose pyrophosphorylase catalyzes the reaction of glucose-1-phosphate with UTP to form UDP-glucose.

-

Oxidation of UDP-Glucose: The enzyme UDP-glucose dehydrogenase (UGDH) catalyzes the NAD+-dependent two-fold oxidation of UDP-glucose to produce UDP-glucuronic acid .[5] This is a critical regulatory step in the pathway.

-

Formation of D-Glucuronic Acid: UDP-glucuronic acid can then be hydrolyzed to D-glucuronic acid.

-

Conversion to D-Glucaric Acid: The final steps leading to glucaric acid are less definitively characterized in mammals. One proposed route involves the conversion of D-glucuronic acid to D-glucurono-γ-lactone. Subsequently, the enzyme glucuronolactone reductase is thought to be involved in the conversion of D-glucuronolactone.[6] Another proposed mechanism suggests a free-radical mediated conversion of D-glucuronic acid to D-glucaric acid, potentially involving the cytochrome P450 system.[7]

An alternative, albeit less prominent, pathway in mammals involves the conversion of myo-inositol. Myo-inositol oxygenase (MIOX) , an enzyme primarily found in the kidneys, catalyzes the oxidation of myo-inositol to D-glucuronic acid, which can then enter the terminal steps of the glucaric acid synthesis pathway.[8]

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of glucaric acid in mammals, providing a valuable reference for experimental design and data interpretation.

Table 1: Concentrations of Glucaric Acid and Precursors in Mammalian Tissues and Fluids

| Compound | Tissue/Fluid | Species | Concentration | Reference(s) |

| D-Glucaric Acid | Urine | Human | 22.1 ± 7.3 µmol/day (healthy controls) | [9] |

| Urine | Human | 22.3 ± 7.2 µmol/day (chronic renal insufficiency) | [9] | |

| Urine | Human | 107 ± 43.5 µmol/day (after phenobarbital (B1680315) treatment) | [9] | |

| UDP-Glucuronic Acid | Liver | Human | 279 µmol/kg | [10] |

| Kidney | Human | 17.4 µmol/kg | [10] | |

| Intestinal Mucosa | Human | 19.3 µmol/kg | [10] | |

| Lung | Human | 17.2 µmol/kg | [10] | |

| myo-Inositol | Kidney | Rat | Reduced by 51% in hypertensive rats | [11] |

| Kidney | Rat | Reduced by 35% in diabetic rats | [12] |

Table 2: Kinetic Parameters of Key Enzymes in Glucaric Acid Biosynthesis

| Enzyme | Substrate | Km | kcat | Species | Reference(s) |

| myo-Inositol Oxygenase (MIOX) | myo-Inositol | 5.9 mM | 11 min⁻¹ | Pig | [13] |

| D-chiro-Inositol | 33.5 mM | - | Pig | [13] | |

| Glucuronolactone Reductase | D-Glucuronic Acid | 6 mM | - | Rat | [14] |

| D-Glucuronolactone | 9 mM | - | Rat | [14] | |

| D-Galacturonic Acid | 4 mM | - | Rat | [14] | |

| L-Iduronic Acid | 6 mM | - | Rat | [14] | |

| UDP-glucose dehydrogenase | UDP-glucose | - | - | Human | [3] |

| NAD+ | - | - | Human | [3] |

Regulatory Signaling Pathways

The biosynthesis of glucaric acid is tightly regulated at the level of gene expression, particularly of the key enzyme UDP-glucose dehydrogenase (UGDH). Two significant signaling pathways involved in this regulation are the Transforming Growth Factor-beta (TGF-β) and hypoxia-inducible factor (HIF) pathways.

TGF-β Signaling Pathway

TGF-β signaling is known to upregulate the expression of UGDH.[3] This signaling cascade is initiated by the binding of TGF-β ligand to its type II receptor, which then recruits and phosphorylates the type I receptor. The activated type I receptor phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with SMAD4, which translocates to the nucleus and acts as a transcription factor, often in conjunction with other co-factors, to regulate the expression of target genes, including UGDH.[15] The transcription factor Sp1 has been identified as a crucial mediator in the TGF-β-induced upregulation of UGDH expression.[3]

Hypoxia Signaling Pathway

In contrast to TGF-β, hypoxia (low oxygen conditions) has been shown to down-regulate the expression of UGDH.[3] The cellular response to hypoxia is primarily mediated by hypoxia-inducible factors (HIFs). Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β (also known as ARNT). This HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoters of target genes. The downregulation of UGDH under hypoxia is thought to be mediated by a decreased binding of the transcription factor Sp1 to the UGDH promoter.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of glucaric acid biosynthesis in mammals.

Protocol 1: Extraction and Quantification of D-Glucaric Acid from Rat Liver

This protocol is adapted from methodologies for the extraction of small molecules from liver tissue and quantification by HPLC.[16][17]

Materials:

-

Rat liver tissue

-

Methanol (MeOH)

-

Acetonitrile (ACN)

-

Deionized water

-

Homogenizer

-

Centrifuge

-

0.22 µm syringe filters

-

HPLC system with a suitable column (e.g., Aminex HPX-87H) and UV detector

-

D-Glucaric acid standard

-

Boric acid affinity gel (optional, for sample cleanup)[18]

Procedure:

-

Tissue Homogenization:

-

Excise the rat liver, wash with ice-cold saline, and blot dry.

-

Weigh a portion of the liver tissue (e.g., 100 mg).

-

Add the tissue to a homogenizer tube with a 1:1 (v/v) mixture of ice-cold MeOH and ACN (e.g., 1 mL).

-

Homogenize the tissue thoroughly on ice.

-

-

Extraction:

-

Transfer the homogenate to a microcentrifuge tube.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.

-

-

Sample Preparation for HPLC:

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

(Optional) For cleaner samples, the supernatant can be further purified using a boric acid affinity gel to specifically bind and elute glucaric acid.[18]

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Use an isocratic mobile phase, such as 5 mM sulfuric acid in water.

-

Set the column temperature (e.g., 55°C) and flow rate (e.g., 0.6 mL/min).

-

Detect glucaric acid using a UV detector at 210 nm.

-

Quantify the glucaric acid concentration by comparing the peak area to a standard curve generated with known concentrations of D-glucaric acid.

-

Protocol 2: UDP-Glucose Dehydrogenase (UGDH) Activity Assay

This spectrophotometric assay measures the activity of UGDH by monitoring the production of NADH.

Materials:

-

Purified UGDH enzyme or cell/tissue lysate

-

Assay buffer (e.g., 100 mM Glycine, pH 9.0)

-

UDP-glucose solution

-

NAD+ solution

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing the assay buffer, a saturating concentration of UDP-glucose (e.g., 2 mM), and NAD+ (e.g., 2.5 mM).

-

Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C).

-

-

Enzyme Addition and Measurement:

-

Initiate the reaction by adding a known amount of the enzyme preparation (purified enzyme or lysate) to the cuvette.

-

Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH (ε = 6220 M⁻¹cm⁻¹).

-

-

Data Analysis:

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

-

Protocol 3: Luciferase Reporter Assay for UGDH Promoter Activity

This assay is used to study the transcriptional regulation of the UGDH gene.[7][19][20]

Materials:

-

Mammalian cell line of interest (e.g., HepG2)

-

Luciferase reporter plasmid containing the UGDH promoter upstream of the luciferase gene

-

Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Cell culture reagents

-

Dual-luciferase assay kit

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Co-transfect the cells with the UGDH promoter-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

-

Treatment and Incubation:

-

After transfection, treat the cells with the desired compounds (e.g., TGF-β, hypoxia-mimetic agents) or vehicle control.

-

Incubate the cells for an appropriate period (e.g., 24-48 hours) to allow for changes in gene expression.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells according to the dual-luciferase assay kit protocol.

-

Measure the firefly luciferase activity (from the UGDH promoter) and the Renilla luciferase activity (from the control plasmid) sequentially in a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.

-

Compare the normalized luciferase activity between treated and control groups to determine the effect of the treatment on UGDH promoter activity.

-

Conclusion

The biosynthesis of glucaric acid in mammals, primarily through the glucuronic acid pathway, represents a critical metabolic route with implications for detoxification and cellular homeostasis. Understanding the enzymes, regulatory networks, and quantitative aspects of this pathway is essential for harnessing its therapeutic potential. This technical guide provides a foundational resource for researchers, offering detailed insights into the core biology and practical methodologies for the investigation of mammalian glucaric acid biosynthesis. Further research into the nuanced regulatory mechanisms and the development of more precise analytical techniques will continue to advance our understanding and application of this important endogenous compound.

References

- 1. [The biological role of D-glucaric acid and its derivatives: potential use in medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Glucaric Acid | Rupa Health [rupahealth.com]

- 5. Metabolism of d-glucuronolactone in mammalian systems. 3. Further studies of d-glucuronolactone dehydrogenase of rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GLUCURONOLACTONE - Ataman Kimya [atamanchemicals.com]

- 7. Biosynthesis of D-glucaric acid in mammals: a free-radical mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urinary excretion of D-glucaric acid, an indicator of drug metabolizing enzyme activity, in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]

- 13. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Metabolism of d-glucuronolactone in mammalian systems. Identification of d-glucaric acid as a normal constituent of urine. | Semantic Scholar [semanticscholar.org]

- 15. Studies on the glucaric acid pathway in the metabolism of D-glucuronic acid in mammals. IV. Fluorometric method for the determination of D-glucaric acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 17. researchgate.net [researchgate.net]

- 18. Production of Glucaric Acid from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Metabolism of D-glucuronolactone in mammalian systems. Inhibitory properties of the products of D-glucuronolactone-dehydrogenase action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Calcium D-Glucarate in Phase II Detoxification: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phase II detoxification is a critical metabolic process for neutralizing and eliminating a wide array of endogenous and exogenous compounds, including pharmaceuticals, carcinogens, and steroid hormones. A key pathway within Phase II is glucuronidation, where the enzyme UDP-glucuronosyltransferase (UGT) conjugates a glucuronic acid moiety to substrates, rendering them more water-soluble and readily excretable. However, the enzyme β-glucuronidase, present in various tissues and produced by gut microflora, can reverse this process through deconjugation, potentially leading to the reabsorption of harmful substances. Calcium D-glucarate, a natural compound found in fruits and vegetables, serves as a precursor to D-glucaro-1,4-lactone (B610645), a potent inhibitor of β-glucuronidase. By inhibiting this enzyme, calcium D-glucarate enhances the net efficiency of glucuronidation, thereby promoting the detoxification and elimination of toxic and carcinogenic compounds. This technical guide provides a comprehensive overview of the mechanism of action of calcium D-glucarate, summarizes key quantitative data from preclinical and clinical studies, and details relevant experimental protocols for its investigation.

Introduction to Glucuronidation and the Role of β-Glucuronidase

Phase II detoxification pathways are essential for rendering lipophilic compounds hydrophilic, facilitating their excretion from the body. Glucuronidation is one of the most important of these pathways, responsible for the metabolism of a vast number of drugs, environmental toxins, and endogenous substances like bilirubin (B190676) and steroid hormones.[1] The process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate.[2]

The resulting glucuronide conjugates are typically inactive and more water-soluble, allowing for their elimination via urine or bile.[2] However, the activity of the lysosomal and bacterial enzyme β-glucuronidase can counteract this detoxification process.[3][4] β-glucuronidase hydrolyzes the glucuronide bond, releasing the original substance back into circulation, a process known as deconjugation.[4] Elevated β-glucuronidase activity has been associated with an increased risk of certain cancers, particularly hormone-dependent cancers like breast and prostate cancer, due to the reactivation and reabsorption of carcinogens and estrogens.[5][6]

Mechanism of Action of Calcium D-Glucarate

Calcium D-glucarate is the calcium salt of D-glucaric acid, a substance produced naturally in small amounts by humans and found in various fruits and vegetables.[7] Upon oral administration, calcium D-glucarate is hydrolyzed in the acidic environment of the stomach to D-glucaric acid.[8] In the gastrointestinal tract, D-glucaric acid is further metabolized to D-glucaro-1,4-lactone, the primary active inhibitor of β-glucuronidase.[8][9]

By inhibiting β-glucuronidase, D-glucaro-1,4-lactone prevents the deconjugation of glucuronidated toxins and hormones, thereby increasing their excretion and reducing their systemic exposure.[8][10] This enhancement of the net glucuronidation process is the primary mechanism through which calcium D-glucarate exerts its detoxifying and potential chemopreventive effects.[10] Animal studies have shown that oral administration of calcium D-glucarate leads to a significant decrease in β-glucuronidase activity in various tissues, including the liver, lungs, intestines, and serum.[3]

Quantitative Data Summary

Numerous preclinical and clinical studies have investigated the effects of calcium D-glucarate on β-glucuronidase activity and its implications for detoxification and disease prevention. The following tables summarize key quantitative findings from this research.

Table 1: Inhibition of β-Glucuronidase Activity by Calcium D-Glucarate in Rats

| Tissue | Single Dose (4.5 mmol/kg) % Inhibition | Chronic Administration (4% in diet) % Inhibition |

| Serum | 57% | - |

| Liver Microsomes | 44% | Decreased |

| Lung Microsomes | 37% | - |

| Intestinal Microsomes | 39% | Decreased |

| Proximal Intestine (Bacterial Flora) | - | 70% |

| Distal Intestine (Bacterial Flora) | - | 54% |

| Data sourced from Dwivedi C, et al. Biochem Med Metab Biol. 1990.[3] |

Table 2: Effect of Calcium D-Glucarate on Hormone Levels and Tumor Incidence

| Parameter | Animal Model | Treatment | Outcome |

| Serum Estrogen Levels | Rats | Large oral doses of Calcium D-glucarate | 23% reduction[9] |

| Mammary Tumor Incidence | Rats (DMBA-induced) | Calcium D-glucarate | Up to 70% inhibition |

| Intestinal Adenocarcinoma Incidence | Rats (Azoxymethane-induced) | 128 mmol/kg Calcium D-glucarate in diet | 11.8% (vs. 55% in controls)[3] |

| Oral Carcinogenesis | Hamsters (DMBA-induced) | 2% Calcium D-glucarate in diet | Reduced number of dysplastic lesions and carcinomas[11] |

Table 3: Human Clinical Trial Data

| Study Design | Participants | Intervention | Key Findings |

| Six-week escalating dose trial | Healthy volunteers | 1.5 g to 9 g of Calcium D-glucarate per day | Significant increase in serum D-glucaric acid. Significant decrease in serum β-glucuronidase with increasing dosage.[12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of calcium D-glucarate and its effects on phase II detoxification.

In Vitro Assay for β-Glucuronidase Activity (Spectrophotometric)

This protocol is adapted from a continuous spectrophotometric assay for β-glucuronidase.[1][13]

Materials:

-

p-Nitrophenyl-β-D-glucuronide (PNPG) substrate

-

β-Glucuronidase enzyme (from E. coli or other sources)

-

50 mM Sodium Phosphate (B84403) buffer (pH 7.0) containing 10 mM β-mercaptoethanol

-

Spectrophotometer capable of reading at 405 nm

Procedure:

-

Prepare a stock solution of PNPG in the sodium phosphate buffer.

-

Dilute the β-glucuronidase enzyme to the desired concentration in the same buffer.

-

In a cuvette, mix the PNPG solution with the sodium phosphate buffer.

-

Initiate the reaction by adding the diluted β-glucuronidase enzyme to the cuvette.

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 405 nm over time at a constant temperature (e.g., 37°C). The rate of increase in absorbance is proportional to the enzyme activity.

-

To test the inhibitory effect of D-glucaro-1,4-lactone, pre-incubate the enzyme with various concentrations of the inhibitor before adding the substrate.

In Vitro Glucuronidation Assay Using Human Liver Microsomes

This protocol is a generalized method based on common practices for in vitro drug metabolism studies.[8][14][15]

Materials:

-

Pooled human liver microsomes (HLMs)

-

Substrate to be tested (e.g., a xenobiotic or hormone)

-

UDP-glucuronic acid (UDPGA)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin (B1591596) (to permeabilize microsomal vesicles)

-

Ice-cold acetonitrile (B52724)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, alamethicin, and HLMs.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow alamethicin to form pores in the microsomal membrane.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the substrate and UDPGA.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the microsomal proteins.

-

Sample Preparation: Centrifuge the terminated reaction mixture at high speed to pellet the precipitated proteins.

-

Analysis: Collect the supernatant and analyze the formation of the glucuronide conjugate using a validated LC-MS/MS method.

In Vivo Assessment of Glucuronidation Enhancement in a Rat Model

This protocol provides a framework for an in vivo study to evaluate the effect of calcium D-glucarate on the detoxification of a model xenobiotic.

Animal Model:

-

Male Sprague-Dawley rats are a suitable model. The choice of species should be justified based on similarities in metabolic pathways to humans.[1][8]

Experimental Design:

-

Acclimatization: Acclimate rats to the housing conditions for at least one week.

-

Grouping: Divide the rats into at least two groups: a control group receiving vehicle and a treatment group receiving calcium D-glucarate.

-

Dosing: Administer calcium D-glucarate orally (e.g., by gavage) to the treatment group for a specified period (e.g., 7-14 days) to allow for induction of metabolic changes. The control group receives the vehicle.

-

Xenobiotic Challenge: On the final day of treatment, administer a single dose of a model xenobiotic known to be primarily metabolized by glucuronidation to all animals.

-

Sample Collection:

-

Urine and Feces: House the rats in metabolic cages to allow for the collection of urine and feces at timed intervals (e.g., 0-8h, 8-24h, 24-48h) post-xenobiotic administration.

-

Blood: Collect blood samples via a cannulated vessel or tail vein at various time points to determine the pharmacokinetic profile of the parent xenobiotic and its glucuronide metabolite.

-

Tissues: At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, intestine, kidney) for analysis of β-glucuronidase activity and tissue concentrations of the xenobiotic and its metabolites.

-

-

Sample Analysis:

-

Quantify the parent xenobiotic and its glucuronide conjugate in urine, feces, plasma, and tissue homogenates using a validated analytical method such as LC-MS/MS.

-

Measure β-glucuronidase activity in tissue homogenates using the spectrophotometric assay described above.

-

-

Data Analysis: Compare the pharmacokinetic parameters of the xenobiotic and its glucuronide, the total amount of glucuronide excreted, and the tissue β-glucuronidase activity between the control and calcium D-glucarate-treated groups.

Conclusion

Calcium D-glucarate enhances phase II detoxification by providing its active metabolite, D-glucaro-1,4-lactone, which effectively inhibits β-glucuronidase. This inhibition prevents the deconjugation of glucuronidated compounds, leading to their increased excretion and a reduction in the body's exposure to potentially harmful substances. The quantitative data from both animal and human studies support the efficacy of calcium D-glucarate in modulating β-glucuronidase activity and promoting detoxification. The experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of calcium D-glucarate in various contexts, including chemoprevention and the modulation of drug metabolism. Further research, particularly well-controlled clinical trials, is warranted to fully elucidate the clinical applications of this promising natural compound.

References

- 1. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal Models for Studying Protein-Bound Uremic Toxin Removal—A Systematic Review | MDPI [mdpi.com]

- 3. Effect of calcium glucarate on beta-glucuronidase activity and this compound content of certain vegetables and fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabonomics of d-glucaro-1,4-lactone in preventing diethylnitrosamine-induced liver cancer in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Justification for species selection for pharmaceutical toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of D-glucaric acid and/or D-glucaro-1,4-lacton in different apple varieties through hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Justification for species selection for pharmaceutical toxicity studies | Semantic Scholar [semanticscholar.org]

- 13. douglaslabs.com [douglaslabs.com]

- 14. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

- 15. High-Throughput Production of Diverse Xenobiotic Metabolites with Cytochrome P450–Transduced Huh7 Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Beta-Glucuronidase Inhibition by D-Glucarate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-glucuronidase (β-glucuronidase) is a lysosomal enzyme crucial in the hydrolysis of glucuronide conjugates, a key process in drug metabolism, detoxification, and the enterohepatic circulation of various compounds.[1] However, the overactivity of this enzyme, particularly by the gut microbiota, has been implicated in pathological conditions, including the reactivation of toxic drug metabolites and the promotion of certain cancers.[2] This has led to a growing interest in the development of β-glucuronidase inhibitors as therapeutic agents.[3] Among the most promising inhibitors are derivatives of D-glucaric acid, a naturally occurring compound found in mammals and various fruits and vegetables.[4][5] This technical guide provides a comprehensive overview of the inhibition of β-glucuronidase by D-glucarate derivatives, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.

Mechanism of Action

D-glucaric acid itself is not the direct inhibitor of β-glucuronidase. In the body, D-glucaric acid is converted to D-glucaro-1,4-lactone, which is a potent inhibitor of the enzyme.[4][5] This lactone acts as a competitive inhibitor, binding to the active site of β-glucuronidase and preventing the hydrolysis of glucuronide substrates.[6] By inhibiting β-glucuronidase, D-glucaro-1,4-lactone prevents the release of potentially harmful aglycones from their glucuronide conjugates, thereby promoting their excretion and reducing their toxic effects.[4]

Quantitative Inhibition Data

The inhibitory potential of D-glucarate derivatives and other compounds against β-glucuronidase is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes key quantitative data for various β-glucuronidase inhibitors.

| Inhibitor/Derivative | Enzyme Source | Substrate | IC50 (µM) | Ki (µM) | Reference |

| D-Saccharic acid 1,4-lactone | E. coli | p-Nitrophenyl-β-D-glucuronide | 45.75 ± 2.16 | - | [7] |

| D-Glucaro-1,4-lactone | Human | 4-Methylumbelliferyl-β-D-glucuronide | 45 | - | [8] |

| D-Glucaro-1,4-lactone | E. coli | - | - | 19 | |

| 7,8-dihydroxy-4-methyl-2H-chromen-2-one | E. coli | - | 52.39 ± 1.85 | - | |

| 3-chloro-6-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one | E. coli | - | 60.50 ± 0.87 | - | [7] |

| Morin | E. coli | 4-Nitrophenyl β-D-glucuronide | ≤ 5 | 0.97 | [9] |

| Sanggenon C | E. coli | 4-Nitrophenyl β-D-glucuronide | ≤ 5 | 2.71 | [9] |

| Kuwanon G | E. coli | 4-Nitrophenyl β-D-glucuronide | ≤ 5 | 3.74 | [9] |

| Sanggenol A | E. coli | 4-Nitrophenyl β-D-glucuronide | ≤ 5 | 3.35 | [9] |

| Kuwanon C | E. coli | 4-Nitrophenyl β-D-glucuronide | ≤ 5 | 4.03 | [9] |

Experimental Protocols: β-Glucuronidase Inhibition Assay

The following are detailed methodologies for assessing the inhibitory activity of compounds against β-glucuronidase using two common substrates: phenolphthalein (B1677637) glucuronide (colorimetric) and 4-methylumbelliferyl-β-D-glucuronide (fluorometric).

Colorimetric Assay using Phenolphthalein Glucuronide

This assay is based on the "Fishman" unit of activity, where one unit liberates 1.0 µg of phenolphthalein from phenolphthalein glucuronide per hour at a specific pH and temperature.

Materials:

-

Enzyme: β-Glucuronidase from E. coli or other sources.

-

Substrate: Phenolphthalein glucuronide (PheP-Gluc).

-

Buffer: 75 mM Potassium Phosphate Buffer, pH 6.8 at 37°C, containing 1.0% (w/v) bovine serum albumin.

-

Stop Solution: 200 mM Glycine Buffer, pH 10.4.

-

Inhibitor: D-glucarate derivative or other test compounds.

-

Standard: Phenolphthalein standard solution (0.05% w/v).

-

Instrumentation: Spectrophotometer capable of reading absorbance at 540 nm.

Procedure:

-

Reagent Preparation:

-

Prepare all buffers and solutions as described in the materials section.

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Assay Setup:

-

In a microcentrifuge tube or a 96-well plate, pipette the following reagents in order:

-

Potassium Phosphate Buffer

-

Inhibitor solution (or solvent for control)

-

β-Glucuronidase enzyme solution

-

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the Phenolphthalein Glucuronide Substrate Solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding the Glycine Buffer Solution.

-

Measure the absorbance of the liberated phenolphthalein at 540 nm.

-

-

Standard Curve:

-

Prepare a standard curve using known concentrations of phenolphthalein to determine the amount of product formed in the enzymatic reaction.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fluorometric Assay using 4-Methylumbelliferyl-β-D-glucuronide (MUG)

This high-throughput assay measures the fluorescence of 4-methylumbelliferone (B1674119) (4-MU) produced upon the hydrolysis of MUG by β-glucuronidase.[1]

Materials:

-

Enzyme: β-Glucuronidase.

-

Substrate: 4-Methylumbelliferyl-β-D-glucuronide (MUG).[1]

-

Buffer: 50 mM HEPES, pH 7.4, containing 0.01% Triton X-100.[1]

-

Stop Solution: 1 M Na2CO3 solution.[1]

-

Inhibitor: D-glucarate derivative or other test compounds.

-

Standard: 4-Methylumbelliferone (4-MU) standard solution.

-

Instrumentation: Fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm.

Procedure:

-

Reagent Preparation:

-

Prepare all buffers and solutions as described.

-

Prepare serial dilutions of the inhibitor from a stock solution.

-

-

Assay Setup (384-well plate format):

-

Enzymatic Reaction:

-

Initiate the reaction by adding 20 µL of the MUG substrate solution.[1]

-

Incubate the plate at 37°C for a defined time.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding the Na2CO3 solution.[1]

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Standard Curve:

-

Generate a standard curve with known concentrations of 4-MU to quantify the amount of product formed.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to β-glucuronidase activity and its inhibition.

Caption: Enterohepatic circulation of a drug and its reactivation by bacterial β-glucuronidase.

Caption: Competitive inhibition of β-glucuronidase by D-glucaro-1,4-lactone.

Caption: General workflow for a β-glucuronidase inhibition assay.

Conclusion

D-glucarate and its derivatives, particularly D-glucaro-1,4-lactone, represent a promising class of β-glucuronidase inhibitors with significant therapeutic potential. Their ability to mitigate drug-induced toxicities and potentially inhibit carcinogenesis underscores their importance in drug development.[1][4] The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working to further explore and harness the therapeutic benefits of β-glucuronidase inhibition. The continued investigation into the structure-activity relationships of novel D-glucarate derivatives will be crucial in developing more potent and selective inhibitors for clinical applications.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. youtube.com [youtube.com]

- 6. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Khan Academy [khanacademy.org]

- 9. Convenient large-scale synthesis of D-glucaro-1,4:6,3-dilactone - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Oral Calcium D-Glucarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium D-glucarate, the calcium salt of D-glucaric acid, is a natural substance found in various fruits and vegetables. It has garnered significant interest for its potential role in detoxification and cancer prevention. Upon oral administration, calcium D-glucarate is metabolized to D-glucaro-1,4-lactone, a potent inhibitor of the enzyme β-glucuronidase. This inhibition enhances the process of glucuronidation, a key Phase II detoxification pathway in the liver, facilitating the elimination of toxins, carcinogens, and excess steroid hormones. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of oral calcium D-glucarate, with a focus on its absorption, distribution, metabolism, and excretion (ADME). The guide also details relevant experimental protocols for its study and presents available data in a structured format.

Introduction

Calcium D-glucarate is a substance produced naturally in small amounts by mammals, including humans, and is also found in many fruits and vegetables, with high concentrations in oranges, apples, grapefruit, and cruciferous vegetables.[1][2] Oral supplementation with calcium D-glucarate has been shown to inhibit β-glucuronidase, an enzyme produced by colonic microflora and involved in Phase II liver detoxification.[1] Elevated β-glucuronidase activity is associated with an increased risk for various cancers, particularly hormone-dependent cancers such as those of the breast, prostate, and colon.[1][2] This guide synthesizes the available scientific literature on the pharmacokinetic profile of oral calcium D-glucarate to aid researchers and drug development professionals in their understanding and potential application of this compound.

Pharmacokinetics

The pharmacokinetic profile of calcium D-glucarate is characterized by its conversion to the active metabolite, D-glucaro-1,4-lactone, which is responsible for its biological activity.

Absorption

Upon oral ingestion, calcium D-glucarate is exposed to the acidic environment of the stomach, where it is metabolized to form D-glucaric acid.[1][3] D-glucaric acid is then further metabolized in the gastrointestinal tract.[1] Animal models suggest that D-glucaric acid and its metabolites, including D-glucaro-1,4-lactone, are absorbed in the intestine.[4]

Distribution

Following absorption, D-glucaric acid and its lactone derivatives are transported via the blood to various internal organs.[1][3] Both D-glucaric acid and D-glucaro-1,4-lactone are also produced endogenously in the body.[4] The specific tissue distribution of these compounds after oral supplementation with calcium D-glucarate has not been extensively evaluated in humans.[4]

Metabolism

The primary metabolism of calcium D-glucarate occurs in the gastrointestinal tract. In the stomach's acidic environment, it is converted to D-glucaric acid. This is followed by further metabolism into an equilibrium of three compounds: approximately 40% D-glucaric acid, 30% D-glucaro-1,4-lactone, and 30% D-glucaro-6,3-lactone.[1] D-glucaro-1,4-lactone is considered the most pharmacologically active of these metabolites due to its potent inhibition of β-glucuronidase.[1] The administration of calcium D-glucarate results in a longer inhibition of β-glucuronidase (five hours) compared to the administration of D-glucaro-1,4-lactone itself (one hour), suggesting that calcium D-glucarate acts as a slow-release precursor.[1][5]

Signaling Pathway: Metabolism of Calcium D-Glucarate

Caption: Metabolic conversion of oral Calcium D-Glucarate to its active inhibitor.

Excretion

The metabolites of calcium D-glucarate are primarily excreted in the urine and to a lesser extent, in bile.[1][3][4]

Bioavailability and Human Clinical Data

Human Dose-Escalation Study

A six-week, dose-ranging Phase I clinical study was conducted on healthy individuals receiving escalating doses of calcium D-glucarate, from 1.5 g to 9.0 g per day. The study found that all dose groups experienced a significant increase in serum D-glucaric acid levels over the course of the study. Furthermore, serum levels of β-glucuronidase were found to decrease significantly as the dosage of calcium D-glucarate increased, indicating a dose-dependent inhibitory effect. The supplementation was well-tolerated, even at the highest dosage.[6]

Table 1: Summary of Human Clinical Data on Oral Calcium D-Glucarate

| Study Type | Dosage | Key Findings | Reference |

| Phase I Clinical Trial | 1.5 g to 9.0 g/day for 6 weeks | Significant dose-dependent increase in serum D-glucaric acid. Significant dose-dependent decrease in serum β-glucuronidase. Well-tolerated at all doses. | [6] |

Note: Specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC) were not reported in the available literature.

Experimental Protocols

This section outlines the methodologies for key experiments related to the study of calcium D-glucarate pharmacokinetics.

Human Pharmacokinetic Study Protocol (General Outline)

A typical pharmacokinetic study for an oral supplement like calcium D-glucarate would follow a structured protocol to ensure data integrity and subject safety.

Experimental Workflow: Human Pharmacokinetic Study

Caption: Workflow for a human pharmacokinetic study of an oral supplement.

-

Subjects: Healthy adult volunteers, with specific inclusion and exclusion criteria (e.g., age, weight, no concurrent medications that affect liver metabolism).

-

Study Design: A single-dose or multiple-dose, open-label, or crossover design.

-

Dosing: Administration of a standardized oral dose of calcium D-glucarate after an overnight fast.

-

Sample Collection:

-

Blood: Venous blood samples collected at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine: Collection of urine at specified intervals post-dose to determine the extent of renal excretion.

-

-

Analytical Methods: Quantitation of D-glucaric acid and/or D-glucaro-1,4-lactone in plasma and urine using a validated bioanalytical method (e.g., LC-MS/MS). Measurement of β-glucuronidase activity in serum.

-

Pharmacokinetic Analysis: Calculation of pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and elimination half-life (t½).

Quantification of D-Glucaric Acid in Human Plasma/Urine (HPLC-UV Method Outline)

-

Principle: High-Performance Liquid Chromatography with Ultraviolet detection is a common method for the quantification of D-glucaric acid.

-

Sample Preparation:

-

Plasma or urine samples are thawed.

-

For urine samples, pretreatment with a boronic acid affinity gel can be used to remove interfering substances like L-ascorbic acid and D-glucuronic acid.

-

Proteins in plasma samples are precipitated using a suitable agent (e.g., acetonitrile (B52724) or perchloric acid).

-

The sample is centrifuged, and the supernatant is filtered through a 0.22 µm filter.

-

-

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: An isocratic mobile phase, such as a buffered aqueous solution with an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detection at a wavelength around 210 nm.

-

-

Quantification: A standard curve is generated using known concentrations of D-glucaric acid. The concentration in the samples is determined by comparing their peak areas to the standard curve.

Determination of β-Glucuronidase Activity in Human Serum

-

Principle: The activity of β-glucuronidase is determined by measuring the rate of hydrolysis of a specific substrate, such as p-nitrophenyl-β-D-glucuronide or phenolphthalein (B1677637) glucuronide.

-

Assay Procedure (using p-nitrophenyl-β-D-glucuronide):

-

Serum samples are incubated with a buffered solution containing p-nitrophenyl-β-D-glucuronide at 37°C.

-

β-glucuronidase in the serum hydrolyzes the substrate, releasing p-nitrophenol.

-

The reaction is stopped at a specific time point by adding a strong base (e.g., NaOH), which also develops the yellow color of the p-nitrophenolate ion.

-

The absorbance of the resulting solution is measured spectrophotometrically at 405 nm.

-

-

Calculation: The enzyme activity is calculated based on the amount of p-nitrophenol released per unit of time and is typically expressed in units per liter (U/L).

Logical Relationships and Signaling Pathways

The primary mechanism of action of calcium D-glucarate is its influence on the glucuronidation pathway, a critical component of Phase II detoxification.

Logical Relationship: Dosing to Therapeutic Effect

Caption: Causal chain from oral dosing to the therapeutic effect of enhanced excretion.

Conclusion

Oral calcium D-glucarate is a promising natural compound that influences the body's detoxification pathways. Its metabolism to D-glucaro-1,4-lactone and subsequent inhibition of β-glucuronidase have been established. While preliminary human data indicate a dose-dependent effect on serum D-glucaric acid and β-glucuronidase activity, there is a notable lack of comprehensive pharmacokinetic studies in humans that provide detailed parameters such as Cmax, Tmax, and AUC. Further research, including well-designed clinical trials, is necessary to fully elucidate the pharmacokinetic profile and bioavailability of oral calcium D-glucarate in humans. Such studies will be crucial for establishing optimal dosing regimens and for substantiating its potential therapeutic applications in detoxification and disease prevention. The experimental protocols outlined in this guide provide a framework for conducting such future investigations.

References

- 1. Mechanisms of lung cancer chemoprevention by D-glucarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. altmedrev.com [altmedrev.com]

- 3. [The biological role of D-glucaric acid and its derivatives: potential use in medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. oakwaynaturals.com [oakwaynaturals.com]

Endogenous Production and Physiological Role of D-Glucaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Glucaric acid is a naturally occurring compound found in mammals, as well as in various fruits and vegetables.[1][2] Endogenously, it is a product of the D-glucuronic acid pathway.[2] Its primary physiological significance lies in its role in detoxification processes, particularly through the inhibition of β-glucuronidase by its derivative, D-glucaro-1,4-lactone.[2][3] This inhibition enhances the elimination of toxins, carcinogens, and excess steroid hormones, suggesting potential applications in cancer prevention and liver health support.[2][4] This technical guide provides an in-depth overview of the endogenous production of D-glucaric acid, its key physiological functions, quantitative data on its presence in biological systems and dietary sources, and detailed experimental protocols for its analysis and the assessment of related enzymatic activities.

Endogenous Production of D-Glucaric Acid

D-Glucaric acid is synthesized in mammals as an end-product of the D-glucuronic acid pathway.[2] This metabolic route is crucial for the conjugation and subsequent elimination of various xenobiotics and endogenous compounds. The key steps leading to the formation of D-glucaric acid are outlined below.

The D-Glucuronic Acid Pathway

The biosynthesis of D-glucaric acid begins with glucose-6-phosphate, a central molecule in glucose metabolism. The pathway involves the following key enzymatic conversions:

-

UDP-Glucose Synthesis: Glucose-1-phosphate is converted to UDP-glucose by UDP-glucose pyrophosphorylase.

-

UDP-Glucuronic Acid Formation: UDP-glucose dehydrogenase, a critical NAD+-dependent enzyme, catalyzes the oxidation of UDP-glucose to UDP-glucuronic acid.[5]

-

Formation of D-Glucuronic Acid: UDP-glucuronic acid is a substrate for UDP-glucuronosyltransferases (UGTs), which conjugate it to various molecules, making them more water-soluble for excretion. Free D-glucuronic acid can be formed through the hydrolysis of these glucuronides.

-

Conversion to D-Glucaric Acid: D-glucuronic acid is then converted to D-glucaro-1,4-lactone, which is in equilibrium with D-glucaric acid. The enzyme D-glucuronolactone dehydrogenase is involved in the oxidation of the lactone of D-glucuronic acid.[2]

The following diagram illustrates the core biosynthetic pathway of D-glucaric acid.

Physiological Role of D-Glucaric Acid

The primary physiological functions of D-glucaric acid and its derivatives revolve around detoxification and the regulation of cellular processes.

Detoxification and Inhibition of β-Glucuronidase

The most well-characterized role of D-glucaric acid is the inhibition of the enzyme β-glucuronidase by its derivative, D-glucaro-1,4-lactone.[2][3] β-glucuronidase, present in various tissues and produced by gut microflora, can hydrolyze glucuronide conjugates, thereby releasing previously detoxified substances back into circulation.[2] This deconjugation can lead to the reabsorption of toxins, carcinogens, and hormones.

By inhibiting β-glucuronidase, D-glucaro-1,4-lactone enhances the overall efficiency of glucuronidation, a major Phase II detoxification pathway.[6] This leads to increased excretion of potentially harmful compounds. Elevated β-glucuronidase activity has been associated with an increased risk of certain cancers, particularly hormone-dependent cancers like breast and prostate cancer.[2]

The following diagram illustrates the role of D-glucaro-1,4-lactone in the detoxification process.

Anti-Cancer Properties

The ability of D-glucaric acid derivatives to inhibit β-glucuronidase underlies their potential anti-cancer effects. By promoting the excretion of carcinogens and tumor promoters, they may reduce the risk of cancer development.[4] Furthermore, D-glucarates have been shown to suppress cell proliferation and inflammation, and induce apoptosis.[2]

Cholesterol Regulation

Some studies have indicated that dietary D-glucarate may have a role in lowering serum cholesterol levels.[2]

Quantitative Data

This section summarizes the available quantitative data on D-glucaric acid levels in human urine and various dietary sources, as well as the inhibitory concentration of its lactone derivative.

Table 1: Urinary D-Glucaric Acid Levels in Healthy Humans

| Population | Mean Excretion Level | Range | Reference |

| Healthy unmedicated males (n=38) | 56.1 ± 15.7 nmol/mg creatinine | - | [7] |

| Healthy adults (n=unknown) | 47 µmoles/g creatinine | 15 to 89 µmoles/g creatinine | [8][9] |

| Healthy humans (n=20) | 3.2 µmol/mmol creatinine | 3.0-3.4 (95% CI) | [1] |

Table 2: D-Glucaric Acid Content in Fruits and Vegetables

| Food Source | D-Glucaric Acid Content (mg/100g) | Reference |

| Apples | ~350 | [2][10] |

| Broccoli | ~350 | [2][10] |

| Oranges | 4.53 | [11] |

| Grapefruits | High concentrations | [2][12] |

| Brussels sprouts | High concentrations | [12] |

| Potatoes | 1.73 | [11] |

| Grapes | ~10 | [2][10] |

| Lettuce | ~10 | [2][10] |

Table 3: Inhibitory Activity of D-Glucaro-1,4-lactone

| Enzyme | Inhibitor | IC50 Value | Reference |

| Human β-Glucuronidase | D-Saccharic acid 1,4-lactone | 45 µM |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the analysis of D-glucaric acid and its physiological effects.

Quantification of D-Glucaric Acid by HPLC

This protocol is adapted for the measurement of D-glucaric acid in human urine.

4.1.1. Sample Preparation using Boronic Acid Affinity Gel

-

Hydration of Boronic Acid Gel: Suspend the dry Affi-Gel boronate gel in a binding buffer (e.g., 0.1 M HEPES, pH 8.5). Allow the gel to hydrate (B1144303) completely as per the manufacturer's instructions.

-

Column Packing: Pack a small chromatography column with the hydrated boronic acid gel.

-

Equilibration: Equilibrate the column by washing with several column volumes of the binding buffer.

-

Sample Loading: Adjust the pH of the urine sample to >7.5 with a suitable buffer. Apply the urine sample to the equilibrated column. D-glucaric acid, with its cis-diol groups, will bind to the boronate resin.

-

Washing: Wash the column with the binding buffer to remove unbound interfering substances like L-ascorbic acid and D-glucuronic acid.

-

Elution: Elute the bound D-glucaric acid from the column using an elution buffer with a pH < 6.5 (e.g., 0.1 M acetic acid) or a buffer containing sorbitol or mannitol.

-

Sample Collection: Collect the eluate containing the purified D-glucaric acid for HPLC analysis.

4.1.2. HPLC Analysis

-

HPLC System: An isocratic HPLC system equipped with a UV detector.

-

Column: A suitable column for organic acid analysis (e.g., Aminex HPX-87H).

-

Mobile Phase: An isocratic mobile phase, such as 5 mM sulfuric acid.

-

Detection: UV detection at 210 nm.

-

Quantification: Prepare a standard curve using known concentrations of D-glucaric acid. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

The following workflow diagram outlines the HPLC analysis of D-glucaric acid.

β-Glucuronidase Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of β-glucuronidase by D-glucaro-1,4-lactone using phenolphthalein (B1677637) glucuronide as a substrate.

4.2.1. Reagents

-

Buffer: 75 mM Potassium Phosphate (B84403) Buffer, pH 6.8 at 37°C.

-

Substrate: 3.0 mM Phenolphthalein Glucuronide Solution.

-

Enzyme: β-Glucuronidase solution (e.g., from E. coli) at a suitable concentration.

-

Inhibitor: D-glucaro-1,4-lactone solutions of varying concentrations.

-

Stop Solution: 200 mM Glycine (B1666218) Buffer, pH 10.4.

4.2.2. Procedure

-

Reaction Setup: In a microplate or cuvette, combine the potassium phosphate buffer, β-glucuronidase enzyme solution, and the D-glucaro-1,4-lactone solution (or buffer for the control).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate Reaction: Add the phenolphthalein glucuronide substrate solution to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop Reaction: Stop the reaction by adding the glycine buffer. The alkaline pH will develop the color of the liberated phenolphthalein.

-

Measurement: Measure the absorbance at 540 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of inhibition for each concentration of D-glucaro-1,4-lactone compared to the control without the inhibitor. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

UDP-Glucose Dehydrogenase (UGDH) Activity Assay

This is a continuous spectrophotometric assay that measures the production of NADH.

4.3.1. Reagents

-

Buffer: 50 mM Tris-HCl, pH 8.6.

-

Substrate: 2.5 mM UDP-Glucose.

-

Cofactor: 0.5 mM NAD+.

-